molecular formula C13H17BrN2O4 B13101515 tert-Butyl 2-bromo-3-nitrophenethylcarbamate

tert-Butyl 2-bromo-3-nitrophenethylcarbamate

Cat. No.: B13101515
M. Wt: 345.19 g/mol
InChI Key: CJTRYRPCUSMKSP-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-3-nitrophenethylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, a bromine atom, and a nitro group attached to a phenethylcarbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-3-nitrophenethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by nitration and subsequent carbamate formation. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-3-nitrophenethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenethyl group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

tert-Butyl 2-bromo-3-nitrophenethylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-3-nitrophenethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl bromoacetate
  • tert-Butyl 3-bromopropylcarbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness

tert-Butyl 2-bromo-3-nitrophenethylcarbamate is unique due to the presence of both bromine and nitro groups on the phenethylcarbamate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17BrN2O4

Molecular Weight

345.19 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromo-3-nitrophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(17)15-8-7-9-5-4-6-10(11(9)14)16(18)19/h4-6H,7-8H2,1-3H3,(H,15,17)

InChI Key

CJTRYRPCUSMKSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C(=CC=C1)[N+](=O)[O-])Br

Origin of Product

United States

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